6-iodo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone
Overview
Description
The compound “6-iodo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone” belongs to a class of compounds that have been synthesized as potent anti-proliferative agents . Most of these compounds have shown significant anti-proliferative activity against various tumor cell lines .
Synthesis Analysis
The synthesis of similar compounds involves efficient and diastereoselective procedures . For instance, the synthesis of (Z)-6-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,3a,9,9a-tetrahydroimidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazin-2,7(1H,6H)-diones involves aldol-crotonic condensation of 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazin-2,7(1H,6H)-dione with isatins under acidic or basic catalysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . For instance, the compound “5-[(Z)-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide” has a molecular formula of C22H27ClN4O2 and a molecular weight of 414.9 g/mol .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, compound 8c enhanced reactive oxygen species level by inhibiting TrxR and then induced apoptosis by activating apoptosis proteins, bax and cleaved-caspase 3 in HCT116 cells .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a similar compound was found to be a yellow powder with a melting point of 250-253°C .Scientific Research Applications
- Researchers explore this compound for its potential as a drug candidate. Its structure suggests interactions with biomolecules, making it relevant for drug design studies .
- Applications include the study of biomolecule:ligand complexes, free energy calculations, and refinement of X-ray crystal complexes .
- Many of these compounds exhibit potent anti-proliferative activity against tumor cell lines, including SK-BR-3, MDA-MB-231, HCT-116, and HepG2 .
- Understanding its binding affinity and inhibitory effects on CDK2 aids in cancer therapy development .
Drug Discovery and Design
Anti-Proliferative Activity
Kinase Inhibition
Computational Chemistry
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By interacting with CDK2, the compound can influence cell proliferation and growth .
Mode of Action
This inhibition can halt the cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle control pathway. By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in cell cycle progression. This leads to the suppression of E2F transcription factors, which are essential for the transition from the G1 to S phase .
Result of Action
The inhibition of CDK2 by the compound can lead to cell cycle arrest, preventing cells from proliferating. This can have significant effects at the molecular and cellular levels, potentially leading to the death of rapidly dividing cells
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-iodo-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14IN3O2/c24-14-10-11-20-18(12-14)23(29)27(15-6-2-1-3-7-15)21(25-20)13-17-16-8-4-5-9-19(16)26-22(17)28/h1-13H,(H,26,28)/b17-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHSXBULJCBDTI-LGMDPLHJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=C4C5=CC=CC=C5NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C\4/C5=CC=CC=C5NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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